molecular formula C7H8O3Pb B12338553 CID 156593728 CAS No. 15907-04-7

CID 156593728

Cat. No.: B12338553
CAS No.: 15907-04-7
M. Wt: 347 g/mol
InChI Key: RSUMUOBJQJRSKC-UHFFFAOYSA-N
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Description

CID 156593728 corresponds to oscillatoxin E, a marine-derived polyketide isolated from cyanobacteria of the genus Oscillatoria. Oscillatoxins are bioactive compounds characterized by their macrocyclic lactone structures, which exhibit cytotoxic, antifungal, and antiproliferative properties . The compound features a 22-membered macrolactone core with hydroxyl, methyl, and epoxy functional groups, as shown in Figure 1 of .

Properties

CAS No.

15907-04-7

Molecular Formula

C7H8O3Pb

Molecular Weight

347 g/mol

IUPAC Name

lead(2+);dibenzoate

InChI

InChI=1S/C7H6O2.H2O.Pb/c8-7(9)6-4-2-1-3-5-6;;/h1-5H,(H,8,9);1H2;

InChI Key

RSUMUOBJQJRSKC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)O.O.[Pb]

Origin of Product

United States

Preparation Methods

Lead benzoate can be synthesized through several methods. One common synthetic route involves the reaction of benzoic acid with lead(II) oxide (PbO). The reaction is typically carried out in a solvent such as ethanol, where benzoic acid is dissolved and then reacted with lead(II) oxide to form lead benzoate. The reaction can be represented as follows:

[ \text{2 C}_7\text{H}_6\text{O}_2 + \text{PbO} \rightarrow \text{Pb(C}_7\text{H}_5\text{O}_2\text{)}_2 + \text{H}_2\text{O} ]

Another method involves the reaction between sodium benzoate and a soluble lead compound, such as lead(II) nitrate. This method is often used in industrial settings due to its efficiency and scalability .

Chemical Reactions Analysis

Lead benzoate undergoes various chemical reactions, including:

    Oxidation: Lead benzoate can be oxidized under certain conditions to form lead oxide and benzoic acid.

    Reduction: The compound can be reduced to lead metal and benzoic acid using strong reducing agents.

    Substitution: Lead benzoate can participate in substitution reactions where the benzoate group is replaced by other ligands.

Common reagents used in these reactions include strong acids, bases, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Lead benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of lead benzoate involves its interaction with various molecular targets. In biological systems, lead benzoate can bind to proteins and enzymes, disrupting their normal function. This can lead to toxic effects, including interference with cellular processes and enzyme activity. The exact pathways and molecular targets involved are still under investigation, but it is known that lead compounds can affect the nervous system and other critical biological functions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Oscillatoxin E belongs to a family of structurally related compounds, including oscillatoxin D (CID 101283546), 30-methyl-oscillatoxin D (CID 185389), and oscillatoxin F (CID 156582092). Below is a systematic comparison:

Table 1: Structural and Functional Comparison of Oscillatoxin Derivatives

Compound CID Key Structural Features Bioactivity Highlights
Oscillatoxin E 156593728 22-membered lactone, epoxy group at C12–C13 Cytotoxic activity (cell line N/A)
Oscillatoxin D 101283546 20-membered lactone, additional hydroxyl Antifungal (Candida spp. inhibition)
30-Methyl-Oscillatoxin D 185389 Methyl substitution at C30 Enhanced metabolic stability
Oscillatoxin F 156582092 Lactone ring contraction (18-membered) Reduced cytotoxicity, moderate anti-inflammatory effects

Key Findings

Structural Differences :

  • Ring Size : Oscillatoxin E (22-membered) and F (18-membered) differ in macrocycle size, impacting conformational flexibility and target binding .
  • Functional Groups : The epoxy group in oscillatoxin E (absent in oscillatoxin D) may enhance reactivity with cellular nucleophiles, contributing to its cytotoxicity .
  • Substituents : Methylation at C30 in 30-methyl-oscillatoxin D improves resistance to oxidative degradation compared to oscillatoxin D .

Bioactivity: Oscillatoxin D shows broader antifungal activity, likely due to its hydroxyl-rich structure, which facilitates membrane disruption . Oscillatoxin E’s epoxy group correlates with heightened cytotoxicity, though specific mechanisms (e.g., DNA intercalation vs. kinase inhibition) require further study.

Physicochemical Properties: Solubility: Oscillatoxin E’s epoxy group increases polarity compared to methylated analogs, suggesting lower logP values and higher aqueous solubility . Stability: Methylation (e.g., 30-methyl-oscillatoxin D) enhances stability under physiological conditions, as noted in preliminary pharmacokinetic studies .

Q & A

Q. How to structure a manuscript highlighting this compound’s novel applications?

  • Follow IMRaD (Introduction, Methods, Results, and Discussion) with a focus on translational implications . Use tables to summarize comparative data (e.g., IC50 values across analogs) and figures for mechanistic schematics . Cite preprints and peer-reviewed studies equitably to avoid bias .

Q. What are best practices for addressing peer review critiques on this compound studies?

  • Annotate revisions point-by-point, providing supplementary data (e.g., additional replicates) as needed . For disputed conclusions, clarify limitations and propose follow-up experiments . Maintain transparency in data re-analyses requested by reviewers .

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